1-Ethynyl-9,10-diphenylanthracene
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Overview
Description
1-Ethynyl-9,10-diphenylanthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest due to its unique photophysical properties. This compound is characterized by its extended conjugated π-system, which contributes to its notable fluorescence and electronic properties. It is commonly used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
The synthesis of 1-Ethynyl-9,10-diphenylanthracene typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 9,10-dibromoanthracene.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Ethynyl-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include a range of substituted anthracenes and their derivatives.
Scientific Research Applications
1-Ethynyl-9,10-diphenylanthracene has a wide range of applications in scientific research:
Biology: Its fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the development of blue OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Ethynyl-9,10-diphenylanthracene primarily involves its ability to absorb and emit light. The compound’s extended conjugated π-system allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a property that is harnessed in various applications such as OLEDs and fluorescence-based assays . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
Comparison with Similar Compounds
1-Ethynyl-9,10-diphenylanthracene can be compared with other anthracene derivatives:
9,10-Diphenylanthracene: Similar in structure but lacks the ethynyl group, making it less versatile in certain applications.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Another derivative with two ethynyl groups, used in similar applications but with different photophysical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct photophysical properties and make it particularly valuable in advanced optoelectronic applications.
Properties
CAS No. |
65921-62-2 |
---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-ethynyl-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H18/c1-2-20-16-11-19-25-26(21-12-5-3-6-13-21)23-17-9-10-18-24(23)28(27(20)25)22-14-7-4-8-15-22/h1,3-19H |
InChI Key |
MODAETKWQRGIHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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